2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide
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Overview
Description
2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science . The presence of an amino group and a pyrazole ring in this compound makes it a versatile scaffold for various chemical reactions and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of 4-methyl-1H-pyrazole with a suitable amine and a carbonyl compound. One common method is the condensation of 4-methyl-1H-pyrazole with 2-bromoacetamide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Similar in structure but lacks the propanamide group.
4-Amino-1H-pyrazole: Similar in structure but lacks the methyl group on the pyrazole ring.
Uniqueness
2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide is unique due to the presence of both an amino group and a propanamide group attached to the pyrazole ring. This combination of functional groups enhances its reactivity and potential for diverse applications in various fields .
Biological Activity
2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and pharmacological evaluations.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
The compound features an amino group, a pyrazole ring, and a propanamide side chain, contributing to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, and anticancer effects. The specific compound this compound has shown promising results in several assays.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (breast cancer) : The compound showed an IC50 value of approximately 3.79 µM.
- A549 (lung cancer) : Notable growth inhibition was observed with IC50 values around 26 µM.
These findings suggest that this compound may act as a potent anticancer agent by inducing apoptosis and inhibiting cell proliferation .
The mechanisms underlying the anticancer effects of pyrazole derivatives often involve:
- Inhibition of cell cycle progression : Compounds like this compound can interfere with the normal cell cycle, leading to apoptosis in cancer cells.
- Modulation of signaling pathways : These compounds may affect key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
Pharmacological Evaluation
A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
Parameter | Value |
---|---|
IC50 (MCF7) | 3.79 µM |
IC50 (A549) | 26 µM |
Selectivity Index | High (specific to cancer cells) |
Toxicity (in vitro) | Low at therapeutic concentrations |
These evaluations suggest that the compound possesses a favorable therapeutic index, making it a candidate for further development in cancer therapy.
Case Studies
Several case studies have documented the effects of pyrazole derivatives in clinical settings:
- Study on prostate cancer : A derivative similar to this compound exhibited significant tumor growth inhibition in xenograft models resistant to standard therapies.
- Combination therapy : The compound has been evaluated in combination with other chemotherapeutic agents, showing enhanced efficacy and reduced side effects compared to monotherapy .
Properties
Molecular Formula |
C7H12N4O |
---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-amino-3-(4-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-5-2-10-11(3-5)4-6(8)7(9)12/h2-3,6H,4,8H2,1H3,(H2,9,12) |
InChI Key |
IWRVCCDQELSRTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CC(C(=O)N)N |
Origin of Product |
United States |
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